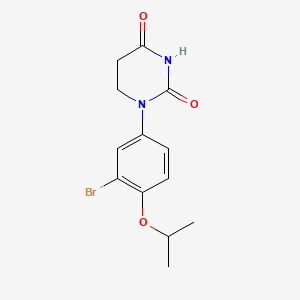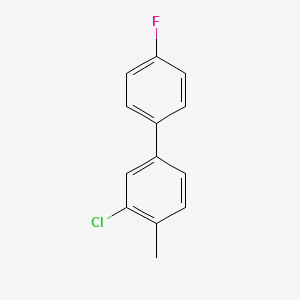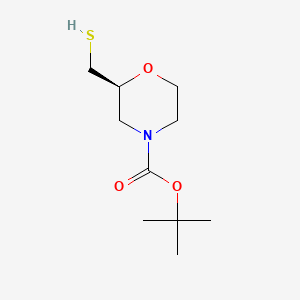
3-Amino-1,1-difluoro-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1-difluoro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11F2NO. . It is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-amino-3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3-Amino-1,1-difluoro-3-methylbutan-2-ol .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,1-difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 3-amino-1,1-difluoro-3-methylbutan-2-one.
Reduction: Formation of 3-amino-1,1-difluoro-3-methylbutane.
Substitution: Formation of 3-amino-1,1-diiodo-3-methylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1-difluoro-3-methylbutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-1,1-difluoro-3-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxyl group can participate in various biochemical pathways, making this compound a versatile tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-methyl-1-butanol
- 3-Amino-1,1-difluorobutan-2-ol
- 3-((3,5-difluorophenyl)amino)-3-methylbutan-1-ol
Comparison: 3-Amino-1,1-difluoro-3-methylbutan-2-ol stands out due to the presence of both fluorine atoms and an amino group, which confer unique chemical and biological properties. Compared to 2-Amino-3-methyl-1-butanol, the fluorinated version exhibits enhanced stability and potential for bioactivity. The presence of fluorine atoms also differentiates it from other similar compounds, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C5H11F2NO |
|---|---|
Molekulargewicht |
139.14 g/mol |
IUPAC-Name |
3-amino-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H11F2NO/c1-5(2,8)3(9)4(6)7/h3-4,9H,8H2,1-2H3 |
InChI-Schlüssel |
NJGUDFYWFJFLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



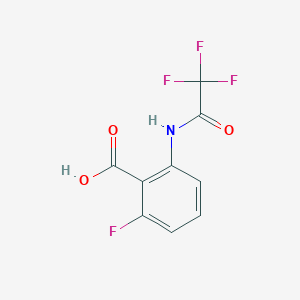

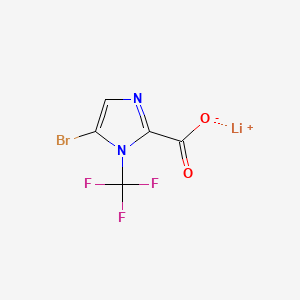

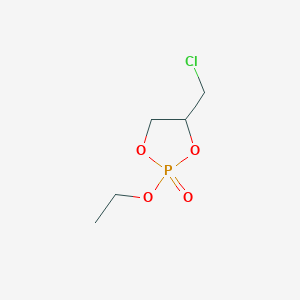

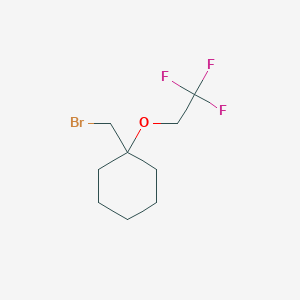

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)

